Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate
Description
Chemical Name: Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate CAS No.: 1909309-97-2 Molecular Formula: C₁₀H₁₆F₂O₄S Molecular Weight: 270.29 g/mol Structure: The compound features a central difluoroacetate backbone with a sulfur-containing tert-butoxyethyl substituent. The tert-butoxy group provides steric bulk, while the sulfur atom and fluorine substituents enhance electrophilicity and metabolic stability .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O4S/c1-5-15-8(14)10(11,12)17-6-7(13)16-9(2,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIYLDBLFYUBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)SCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate typically involves the reaction of ethyl difluoroacetate with a tert-butoxy-substituted thioester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl difluoroacetate, tert-butyl mercaptan, and a suitable base such as sodium hydride or potassium carbonate. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The difluoroacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Mechanism of Action
The mechanism by which Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate exerts its effects depends on its interaction with molecular targets. The difluoroacetate group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The sulfanyl group may also participate in binding interactions, potentially inhibiting enzyme activity or altering receptor function .
Comparison with Similar Compounds
Key Characteristics :
- Stereoelectronic Effects: The geminal difluoro motif increases electronegativity and reduces susceptibility to enzymatic degradation compared to non-fluorinated analogs .
- Synthetic Utility : The tert-butoxy group acts as a protecting group for carboxylic acids, enabling selective deprotection in multi-step syntheses .
Structural and Functional Analogues
The compound belongs to a family of ethyl 2,2-difluoroacetate derivatives. Below is a comparative analysis with structurally related compounds:
Physicochemical and Reactivity Comparisons
Electrophilicity: The target compound’s sulfur atom enhances nucleophilic substitution reactivity compared to purely halogenated analogs (e.g., dichlorophenyl or bromophenyl derivatives) . Fluorine atoms increase the electrophilicity of the acetate carbonyl, making it more reactive toward nucleophiles than non-fluorinated esters .
Steric Effects :
- The tert-butoxy group in the target compound provides significant steric shielding, reducing unwanted side reactions (e.g., hydrolysis) compared to methyl or ethyl esters .
- Bromophenyl derivatives (e.g., CAS 885068-75-7) exhibit moderate steric hindrance, balancing reactivity and stability .
Thermal Stability :
- The tert-butoxy group improves thermal stability, allowing the target compound to withstand higher temperatures during synthesis (e.g., >100°C) compared to analogs with smaller alkoxy groups .
Biological Activity: Sulfur-containing analogs (e.g., the target compound and methyl 2-((2-((4-fluorophenyl)amino)-2-oxoethyl)disulfanyl)acetate from ) show enhanced binding to thiol-rich enzymes, making them candidates for protease inhibitors . Halogenated derivatives (e.g., dichlorophenyl or bromophenyl) are more lipophilic, favoring blood-brain barrier penetration in CNS drug development .
Biological Activity
Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate (CAS No. 1909309-97-2) is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 252.30 g/mol. The structure features a difluoroacetate moiety, which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl difluoroacetate with tert-butyl thiol derivatives under controlled conditions to ensure high yields and purity. The synthetic pathway can be summarized as follows:
- Reagents : Ethyl difluoroacetate, tert-butyl thiol, appropriate catalysts.
- Conditions : Reaction is usually conducted under reflux in a suitable solvent.
- Purification : The product is purified using column chromatography or recrystallization.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
These findings suggest that the compound may inhibit cell wall synthesis or disrupt membrane integrity.
Cytotoxicity
Cytotoxic assays performed on human cancer cell lines have shown that this compound exhibits selective cytotoxicity:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
These results indicate a promising potential for further development as an anticancer agent.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various derivatives of ethyl difluoroacetates, including our compound of interest. The study concluded that modifications such as the inclusion of sulfur atoms significantly enhanced antimicrobial activity against resistant strains.
Case Study 2: Anticancer Properties
In a clinical study assessing the anticancer effects of several new compounds derived from difluoroacetic acid derivatives, this compound was highlighted for its potent activity against multiple cancer cell lines and was recommended for further preclinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
